molecular formula C14H21NO8 B1227766 Pyridoxine-alpha-glucoside CAS No. 26545-80-2

Pyridoxine-alpha-glucoside

Cat. No.: B1227766
CAS No.: 26545-80-2
M. Wt: 331.32 g/mol
InChI Key: ZWEVNIGTHQCGQT-RGCYKPLRSA-N
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Description

Pyridoxine-alpha-glucoside is a derivative of pyridoxine, commonly known as vitamin B6. This compound is formed by the glycosylation of pyridoxine, resulting in a more stable form that is resistant to light and heat.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridoxine-alpha-glucoside can be synthesized through enzymatic glycosylation. One method involves using marine alpha-glucosidase from Aplysia fasciata, which catalyzes the transfer of glucose from maltose to pyridoxine, resulting in high yields of pyridoxine monoglucosides and isomaltosides . The reaction conditions typically include a pH of around 6 and a temperature of 30-40°C.

Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis due to its specificity and efficiency. Enzymatic methods are preferred over chemical synthesis because they offer higher yields and fewer by-products. The enzymes used are typically derived from microorganisms or marine organisms, and the process is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Pyridoxine-alpha-glucoside primarily undergoes hydrolysis and glycosylation reactions. Hydrolysis can occur under acidic or enzymatic conditions, breaking the glycosidic bond to release pyridoxine and glucose .

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using alpha-glucosidase.

    Glycosylation: Enzymatic glycosylation using alpha-glucosidase and maltose as the glucose donor.

Major Products:

Scientific Research Applications

Pyridoxine-alpha-glucoside has diverse applications in scientific research:

Mechanism of Action

Pyridoxine-alpha-glucoside exerts its effects by being hydrolyzed to release pyridoxine, which is then converted to pyridoxal 5’-phosphate, the active form of vitamin B6. Pyridoxal 5’-phosphate acts as a coenzyme in numerous enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and glycogenolysis . The molecular targets include various enzymes that require pyridoxal 5’-phosphate as a cofactor.

Comparison with Similar Compounds

    Pyridoxine: The parent compound, less stable than pyridoxine-alpha-glucoside.

    Pyridoxal: Another form of vitamin B6, also less stable.

    Pyridoxamine: A form of vitamin B6 with different biological activities.

Uniqueness: this compound is unique due to its enhanced stability against light and heat, making it more suitable for industrial applications and long-term storage . Its glycosylated form also offers improved bioavailability and targeted delivery in biological systems.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxymethyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO8/c1-6-10(17)8(3-16)7(2-15-6)4-22-5-9-11(18)12(19)13(20)14(21)23-9/h2,9,11-14,16-21H,3-5H2,1H3/t9-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEVNIGTHQCGQT-RGCYKPLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)COCC2C(C(C(C(O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=C1O)CO)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181119
Record name 5'-O-(Glucopyranosyl)pyridoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26545-80-2
Record name 5'-O-(Glucopyranosyl)pyridoxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-O-(Glucopyranosyl)pyridoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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